molecular formula C11H10N2O5 B4921681 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 645401-63-4

2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4921681
CAS No.: 645401-63-4
M. Wt: 250.21 g/mol
InChI Key: CZZSADGNBBARLW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a methoxyethyl group at the 2-position of the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the nitration of an isoindole precursor followed by the introduction of the methoxyethyl group. One common method involves the nitration of isoindole-1,3-dione using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindole-1,3-dione is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-(2-methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: Substitution of the methoxyethyl group can lead to various derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dione: A reduced form of the compound with an amino group instead of a nitro group.

    2-(2-Ethoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione: A similar compound with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the nitro and methoxyethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxyethyl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-18-5-4-12-10(14)8-3-2-7(13(16)17)6-9(8)11(12)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZSADGNBBARLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367111
Record name STK276982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645401-63-4
Record name STK276982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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